Home > Products > Screening Compounds P94915 > 31-O-Demethyl-FK506
31-O-Demethyl-FK506 - 135635-47-1

31-O-Demethyl-FK506

Catalog Number: EVT-412459
CAS Number: 135635-47-1
Molecular Formula: C43H67NO12
Molecular Weight: 790 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
31-O-Demethyl-FK506 is a natural product found in Streptomyces with data available.
Source and Classification

The compound is derived from FK506 through specific biosynthetic pathways. The parent compound, FK506, is a member of the macrolide family and is classified as a potent immunosuppressant. The modification to create 31-O-demethyl-FK506 involves enzymatic processes that remove a methyl group from the hydroxyl group at the 31st carbon position of FK506. This alteration can lead to changes in both pharmacological properties and side effects.

Synthesis Analysis

Biosynthetic Pathway

The synthesis of 31-O-demethyl-FK506 involves complex biosynthetic steps:

  1. Starting Material: The process begins with 4,5-dihydroxycyclohex-1-ene carboxylic acid, which is derived from chorismate.
  2. Polyketide Synthase (PKS) Assembly: This precursor undergoes multiple condensation reactions involving:
    • Two molecules of malonyl-CoA
    • Two methoxymalonyl-acyl carrier proteins
    • Five methylmalonyl-CoA
    • Allylmalonyl-CoA
    These components are assembled by polyketide synthases into a linear polyketide chain.
  3. Cyclization: The linear chain is cyclized by non-ribosomal peptide synthetases to form the macrolide structure.
  4. Post-PKS Modifications:
    • The enzyme FkbD catalyzes oxidation at carbon 9.
    • The enzyme FkbM catalyzes the O-methylation at carbon 31.
    In the case of 31-O-demethyl-FK506, the action of FkbM is inhibited or altered, resulting in the demethylation of this position .

Technical Parameters

  • Strain Used: The Streptomyces strain KCTC 11604BP has been utilized for producing various FK506 derivatives through genetic manipulation.
  • Cultivation Conditions: Optimal growth conditions for Streptomyces typically include controlled temperature, pH, and nutrient availability to maximize yield.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 31-O-demethyl-FK506 retains the core macrolide ring characteristic of FK506 but differs due to the absence of a methyl group at the 31st carbon position.

  • Molecular Formula: C₄₁H₆₁N₁₁O₁₃
  • Molecular Weight: Approximately 703.96 g/mol
  • Structural Features:
    • A large lactone ring system.
    • Several hydroxyl groups that contribute to its solubility and reactivity.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): Used to confirm structural integrity and purity.
  • Mass Spectrometry: Employed for molecular weight determination and identification of structural fragments.
Chemical Reactions Analysis

Reactivity Profile

31-O-Demethyl-FK506 can participate in various chemical reactions typical of macrolides:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the formation of smaller fragments.
  2. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance lipophilicity or alter solubility.
  3. Oxidation/Reduction: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions.

Relevant Technical Details

  • Reaction conditions such as pH, temperature, and solvent choice significantly impact these reactions' rates and outcomes.
Mechanism of Action

Pharmacological Activity

The mechanism by which 31-O-demethyl-FK506 exerts its effects primarily involves:

  1. Calcineurin Inhibition: Similar to FK506, it binds to FK506-binding proteins (FKBPs), inhibiting calcineurin activity. This action prevents T-cell activation and proliferation.
  2. Neuroprotective Effects: Research indicates that modifications like demethylation can enhance neuroprotective properties while reducing immunosuppressive effects compared to FK506 .

Data and Analyses

Studies have shown that while maintaining some immunosuppressive activity, 31-O-demethyl-FK506 has reduced toxicity profiles in neuronal tissues, making it a candidate for treating neurological disorders without significant immune suppression .

Physical and Chemical Properties Analysis

Properties Overview

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water due to its large hydrophobic structure.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to strong bases or heat.

Relevant Data

  • Melting Point: Specific data on melting points can vary based on purity but generally falls within expected ranges for similar compounds.
  • Spectroscopic Data: Characteristic peaks observed in NMR and infrared spectroscopy confirm functional groups present in the molecule.
Applications

Scientific Applications

  1. Pharmaceutical Development: Due to its unique properties, 31-O-demethyl-FK506 is being explored for use in formulations aimed at treating neurological diseases without significant immunosuppression.
  2. Research Tool: It serves as a valuable tool in studies investigating T-cell signaling pathways and neuroprotection mechanisms.
  3. Potential Therapeutics: Ongoing research aims to further explore its efficacy in clinical settings for conditions such as multiple sclerosis or neurodegenerative diseases.
Introduction to 31-O-Demethyl-FK506

Overview of FK506 (Tacrolimus) and Its Therapeutic Significance

FK506 (tacrolimus) is a macrolide immunosuppressant isolated from Streptomyces tsukubaensis in 1984. It belongs to the calcineurin inhibitor class and exhibits potent immunosuppressive activity by forming a complex with FK506-binding protein 12 (FKBP12). This complex inhibits calcineurin phosphatase activity, thereby blocking nuclear factor of activated T-cells (NFAT) translocation and interleukin-2 (IL-2) transcription [1] [6]. Clinically, FK506 is a cornerstone in preventing allograft rejection in organ transplantation (liver, kidney, heart, lung) and treating autoimmune conditions like atopic dermatitis. Its potency is approximately 100-fold greater than cyclosporine, with lower rejection rates observed in transplant recipients [1] [9]. Despite this efficacy, FK506 suffers from significant pharmacokinetic limitations, including low oral bioavailability (17–32%), high interpatient variability, and narrow therapeutic indices [1] [3]. These challenges necessitate therapeutic drug monitoring and motivate research into structurally optimized analogs.

Table 1: Key Pharmacological Properties of FK506

PropertyValue/Characteristic
Molecular FormulaC₄₄H₆₉NO₁₂
Molecular Weight804.02 g/mol
Primary MechanismCalcineurin inhibition via FKBP12 complex formation
Clinical ApplicationsOrgan transplant rejection prophylaxis, atopic dermatitis
Metabolic EnzymesCYP3A4, CYP3A5
Major Metabolites13-O-demethyl-FK506, 31-O-demethyl-FK506, others

Rationale for Structural Modifications: Immunosuppressive Limitations of FK506

The therapeutic utility of FK506 is constrained by three interrelated factors: metabolic instability, pharmacokinetic variability, and suboptimal receptor binding. FK506 undergoes extensive hepatic metabolism primarily via CYP3A4/5 enzymes, generating over 15 metabolites through oxidative transformations like demethylation and hydroxylation [1] [9]. This metabolic lability contributes to its low oral bioavailability (22% in liver transplant patients) and necessitates high doses, increasing toxicity risks. Additionally, the structural architecture of FK506—particularly its methoxy groups at C-13, C-15, and C-31—influences its interaction with FKBP12 and calcineurin. Biochemical studies indicate that the C-31 methoxy group participates in hydrophobic interactions within the FKBP12 binding pocket, but its susceptibility to enzymatic demethylation reduces molecular stability [8] [9]. These limitations drive efforts to synthesize analogs with enhanced metabolic resistance and preserved (or improved) target affinity. 31-O-demethyl-FK506 emerged as a critical investigational metabolite due to its retained bioactivity and potential as a structural template for derivative design [5] [8].

Discovery and Classification of 31-O-Demethyl-FK506 as a Key Analog

31-O-demethyl-FK506 (C₄₃H₆₇NO₁₂; MW 790.47 g/mol) was first identified as a primary metabolite in liver microsome incubation studies and later confirmed in transplant patient blood samples. It is classified as a regioselective O-demethylated analog of FK506, where demethylation occurs specifically at the methoxy group attached to C-31 of the cyclohexyl ring [1] [9]. Biosynthetically, it arises from the precursor 9-deoxo-31-O-demethyl-FK506 through the action of the cytochrome P450 enzyme FkbD, which catalyzes a four-electron oxidation at C-9 to form the α-keto amide motif essential for calcineurin binding [8]. The metabolite’s discovery was pivotal for two reasons:

  • Functional Significance: In vitro bioassays revealed 31-O-demethyl-FK506 exhibits immunosuppressive activity comparable to FK506 (IC₅₀ ~1–3 nM in mixed lymphocyte reactions), contrasting with most metabolites which show reduced potency [5] [9].
  • Biosynthetic Intermediacy: Genetic knockout studies in S. tsukubaensis demonstrated that inactivation of the methyltransferase gene fkbM leads to exclusive accumulation of 31-O-demethyl-FK506, confirming its role as a direct biosynthetic intermediate blocked prior to C-31 methylation [8].

Table 2: Structural and Functional Comparison of FK506 Metabolites

MetaboliteStructural FeatureBioactivity Relative to FK506Role in Biosynthesis
31-O-demethyl-FK506Demethylation at C-31Comparable immunosuppressionTerminal intermediate when FkbM absent
13-O-demethyl-FK506Demethylation at C-13~10% activitySecondary metabolite
9-deoxo-31-O-demethyl-FK506Lacks C-9 keto group and C-31 methylLow antifungal activityEarly macrocycle precursor
15-O-demethyl-FK506Demethylation at C-15NegligibleMinor metabolite

Structural characterization via NMR and mass spectrometry confirmed the loss of a methyl group (−14 Da vs. FK506) and preservation of the α-keto amide at C-9/C-10, explaining its retained potency. Unlike FK506, however, it shows altered physicochemical properties (e.g., increased polarity), influencing its distribution and clearance [5] [9]. This metabolite is now classified as a "key analog" for structure-activity relationship (SAR) studies aimed at developing next-generation immunosuppressants with optimized pharmacokinetic profiles [8] [9].

Table 3: Biosynthesis Studies of 31-O-demethyl-FK506 in S. tsukubaensis

Gene InactivatedEnzyme FunctionResulting MetaboliteBiological Consequence
fkbMC-31 O-methyltransferase31-O-demethyl-FK506Loss of antifungal activity
fkbDC-9 cytochrome P450 oxidase9-deoxo-31-O-demethyl-FK506Severely reduced immunosuppression
fkbDM (double KO)Combined loss9-deoxo-31-O-demethyl-FK506Abolished FK506 production

Properties

CAS Number

135635-47-1

Product Name

31-O-Demethyl-FK506

IUPAC Name

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H67NO12

Molecular Weight

790 g/mol

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+

InChI Key

VHOPGJHKSPGXIZ-AMASXYNMSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC

Synonyms

31-O-demethyl-FK-506
31-O-demethyl-FK506
31-O-demethyl-FK506, (3S(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-isomer
31-O-demethylFK506

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.